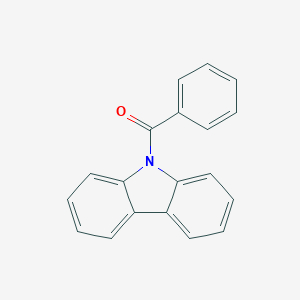

9-Benzoylcarbazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

carbazol-9-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c21-19(14-8-2-1-3-9-14)20-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCKMWPLVBYQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075158 | |

| Record name | 9-Benzoylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19264-68-7 | |

| Record name | 9H-Carbazol-9-ylphenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19264-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbazole, 9-benzoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019264687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19264-68-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Benzoylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Photophysical Properties of 9-Benzoylcarbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 9-benzoylcarbazole represent a pivotal class of organic molecules, distinguished by a unique electronic architecture that bestows upon them a rich and tunable set of photophysical properties. This guide provides an in-depth exploration of these properties, grounded in the principles of photochemistry and tailored for professionals in research and development. We will dissect the intricate relationship between molecular structure and photophysical behavior, detailing the experimental methodologies used for their characterization and the theoretical frameworks that rationalize the observed phenomena. This document serves as a comprehensive resource, amalgamating foundational knowledge with practical, field-proven insights to empower the design and application of novel 9-benzoylcarbazole derivatives.

Introduction: The Significance of the 9-Benzoylcarbazole Scaffold

The 9-benzoylcarbazole core is composed of an electron-donating carbazole moiety covalently linked to an electron-accepting benzoyl group. This intrinsic donor-acceptor (D-A) structure is the cornerstone of its fascinating photophysical behavior. The carbazole unit is well-known for its excellent hole-transporting capabilities and high thermal stability, while the benzoyl group provides a locus for electronic perturbation and synthetic modification.[1] This combination gives rise to compounds that are often highly fluorescent and can exhibit complex excited-state dynamics, including room temperature phosphorescence (RTP) and thermally activated delayed fluorescence (TADF).[2][3]

These properties are not merely academic curiosities; they are the engine driving the application of these derivatives in cutting-edge technologies. In the field of organic light-emitting diodes (OLEDs), for instance, carbazole derivatives are integral to the emissive layer, serving as hosts for phosphorescent emitters or as deep-blue emitters themselves.[4][5] Their sensitivity to the local environment also makes them promising candidates for chemical sensors and biological probes.[6] Furthermore, their ability to generate reactive oxygen species upon irradiation opens avenues in photodynamic therapy.

This guide will provide a structured journey through the photophysical landscape of 9-benzoylcarbazole derivatives, from the fundamental principles governing their interaction with light to the practical aspects of their measurement and the interpretation of their structure-property relationships.

Fundamentals of Molecular Photophysics

To appreciate the nuances of 9-benzoylcarbazole derivatives, a firm grasp of fundamental photophysical processes is essential. When a molecule absorbs a photon of appropriate energy, an electron is promoted from a lower energy molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (often the Lowest Unoccupied Molecular Orbital, LUMO). This creates an electronically excited state. The subsequent de-excitation can occur through several competing pathways, which are elegantly summarized in the Jablonski diagram.

Caption: A simplified Jablonski diagram illustrating key photophysical pathways.

Key parameters that quantify these processes include:

-

Fluorescence Quantum Yield (ΦF): The ratio of photons emitted via fluorescence to the number of photons absorbed.[7] It represents the efficiency of the fluorescence process.

-

Fluorescence Lifetime (τF): The average time a molecule spends in the excited singlet state before returning to the ground state.

-

Stokes Shift: The difference in energy (or wavelength) between the absorption maximum and the emission maximum.

Methodological Guide to Photophysical Characterization

The accurate characterization of photophysical properties is paramount. This section provides detailed, self-validating protocols for key experimental techniques.

Steady-State Spectroscopy

3.1.1 UV-Visible Absorption Spectroscopy

-

Principle: Measures the attenuation of a beam of light as it passes through a sample. The resulting spectrum reveals the wavelengths at which the molecule absorbs light, corresponding to electronic transitions.

-

Protocol:

-

Sample Preparation: Prepare a dilute solution of the 9-benzoylcarbazole derivative in a spectroscopic-grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile). The concentration should be adjusted to yield an absorbance maximum between 0.1 and 1.0 to ensure linearity (Beer-Lambert Law).

-

Blank Correction: Record a baseline spectrum of the pure solvent in a matched cuvette. This is crucial to subtract any absorbance from the solvent and the cuvette itself.

-

Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

-

-

Causality and Interpretation: The absorption spectrum provides insights into the electronic structure. For 9-benzoylcarbazole derivatives, one typically observes intense π-π* transitions at shorter wavelengths and potentially weaker, longer-wavelength n-π* or intramolecular charge transfer (ICT) transitions.[8] The position and intensity of these bands are highly sensitive to the molecular structure and solvent polarity.

3.1.2 Photoluminescence (PL) Spectroscopy

-

Principle: Measures the light emitted from a sample after excitation at a specific wavelength. This provides information about the fluorescence properties.

-

Protocol:

-

Sample Preparation: Use the same, or a similarly prepared, dilute solution as for the UV-Vis measurement. It is critical to use optically dilute solutions (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.[9]

-

Excitation: Excite the sample at a wavelength where it absorbs strongly, typically at the λmax determined from the UV-Vis spectrum.

-

Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength to collect the fluorescence spectrum.

-

-

Causality and Interpretation: The emission spectrum reveals the energy of the fluorescent transition. The difference between the absorption and emission maxima (Stokes shift) provides information about the geometric relaxation in the excited state. The shape of the emission spectrum can also indicate the presence of different emissive species or vibronic coupling.

Time-Resolved Spectroscopy

3.2.1 Fluorescence Lifetime Measurement

-

Principle: Time-Correlated Single Photon Counting (TCSPC) is the gold-standard technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[10][11] It measures the time delay between a laser excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay profile.[12][13]

-

Protocol:

-

Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute suspension of non-dairy creamer or silica) in place of the sample. The IRF represents the temporal profile of the excitation pulse as seen by the detection system.[10]

-

Sample Measurement: Collect the fluorescence decay of the sample under the same conditions as the IRF measurement. Ensure the photon counting rate is low (<10% of the laser repetition rate) to avoid pulse pile-up artifacts.[10]

-

Data Analysis: The measured decay is a convolution of the true fluorescence decay and the IRF. Use deconvolution software to fit the experimental data to one or more exponential decay functions to extract the fluorescence lifetime(s).

-

-

Causality and Interpretation: The fluorescence lifetime is an intrinsic property of a fluorophore and is sensitive to its environment and quenching processes. A single exponential decay indicates a single emissive species in a homogeneous environment. Multi-exponential decays can suggest the presence of multiple conformers, different excited states, or quenching phenomena.

Fluorescence Quantum Yield (ΦF) Determination

-

Principle: The relative method, using a well-characterized standard, is the most common and reliable approach for determining ΦF.[14] It assumes that if a standard and a sample have the same absorbance at the same excitation wavelength, they absorb the same number of photons. The ratio of their integrated fluorescence intensities is then proportional to the ratio of their quantum yields.

-

Protocol:

-

Standard Selection: Choose a quantum yield standard whose absorption and emission spectra overlap well with the sample.[9] Common standards include quinine sulfate in 0.5 M H2SO4 (ΦF = 0.54) or 9,10-diphenylanthracene in cyclohexane (ΦF = 0.95).

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample, with absorbance values ranging from 0.02 to 0.1 at the chosen excitation wavelength.

-

Measurements: For each solution, measure the UV-Vis absorbance at the excitation wavelength and record the corrected fluorescence emission spectrum.

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The slopes of these plots (Grad) are used in the following equation: ΦF, sample = ΦF, std * (Gradsample / Gradstd) * (nsample2 / nstd2) where 'n' is the refractive index of the solvent.[15]

-

-

Caption: Workflow for relative fluorescence quantum yield measurement.

Structure-Property Relationships

The photophysical properties of 9-benzoylcarbazole derivatives can be finely tuned through synthetic modification.

Influence of Substituents

The electronic nature of substituents on either the carbazole or benzoyl rings significantly impacts the photophysical properties.

-

Electron-Donating Groups (EDGs) (e.g., -OCH3, -N(CH3)2) on the carbazole moiety increase the electron density of the donor part, generally leading to a red-shift (lower energy) in both absorption and emission spectra due to a smaller HOMO-LUMO gap.

-

Electron-Withdrawing Groups (EWGs) (e.g., -CN, -NO2) on the benzoyl moiety enhance the acceptor strength.[16] This also tends to cause a red-shift and can increase the intramolecular charge transfer (ICT) character of the excited state.[8][16] The presence of strong EWGs can lead to significant red-shifts in emission, with some derivatives emitting in the orange or red regions of the spectrum.[16]

| Derivative | Substituent (Position) | λabs (nm) | λem (nm) | ΦF | Solvent |

| Example 1 | 3,6-di-tert-butyl | ~350 | ~450 | High | Toluene |

| Example 2 | 4'-formylphenyl (on benzoyl) | ~380 | ~450 (blue) | 0.95 | CH2Cl2 |

| Example 3 | 4'-nitrophenyl (on benzoyl) | ~420 | ~585 (orange) | Lower | CH2Cl2 |

Note: The data in this table is illustrative, based on trends reported in the literature.[16][17] Actual values are highly dependent on the specific molecular structure and solvent.

Environmental Effects: Solvatochromism

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. For D-A molecules like 9-benzoylcarbazoles, this effect can be pronounced.[18]

-

Mechanism: In the ground state, the molecule has a certain dipole moment. Upon excitation to an ICT state, there is a significant redistribution of electron density, leading to a much larger dipole moment in the excited state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state.

-

Observation: This differential stabilization leads to a lowering of the excited state energy, resulting in a red-shift of the fluorescence spectrum as the solvent polarity increases.[18][19] This phenomenon is known as positive solvatochromism.

Computational Insights

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are indispensable tools for complementing experimental findings.[19][20][21]

-

Ground State Properties (DFT): DFT calculations can predict the optimized ground-state geometry, HOMO-LUMO energy levels, and electron density distribution. This helps in understanding the electronic structure and the potential for charge transfer.[21]

-

Excited State Properties (TD-DFT): TD-DFT is used to calculate the energies of electronic transitions, which correspond to the absorption spectrum.[20][21] It can also be used to optimize the geometry of the excited state, providing insights into the emission energy and Stokes shift.

By correlating experimental data with computational results, a deeper, more mechanistic understanding of the structure-property relationships in 9-benzoylcarbazole derivatives can be achieved.

Conclusion and Outlook

The 9-benzoylcarbazole scaffold provides a versatile platform for the development of advanced functional materials. A thorough understanding of their photophysical properties, underpinned by robust experimental characterization and theoretical modeling, is crucial for unlocking their full potential. The interplay between the electron-donating carbazole and electron-accepting benzoyl moieties, modulated by substituents and the surrounding environment, allows for a high degree of control over their absorption, emission, and excited-state dynamics. Future research will likely focus on designing derivatives with enhanced performance in specific applications, such as achieving higher quantum yields for deep-blue OLEDs, developing more sensitive fluorescent sensors, and creating more efficient photosensitizers for therapeutic applications. The principles and methodologies outlined in this guide provide a solid foundation for these future endeavors.

References

-

ResearchGate. (n.d.). Synthesis and photophysical properties of fluorescent 8, 9‐diarylbenzo [ def ]carbazoles | Request PDF. Retrieved January 30, 2026, from [Link]

-

Sidat, A., et al. (n.d.). The photochemistry and photophysics of benzoyl-carbazole. RSC Publishing. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups | Request PDF. Retrieved January 30, 2026, from [Link]

-

PubMed. (2023). Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P-N Chemistry. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Novel Carbazole Fused Coumarin Derivatives and DFT Approach to Study Their Photophysical Properties | Request PDF. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). The Photochemistry and Photophysics of Benzoyl-Carbazole | Request PDF. Retrieved January 30, 2026, from [Link]

-

PubMed. (2014). Synthesis of novel carbazole fused coumarin derivatives and DFT approach to study their photophysical properties. Retrieved January 30, 2026, from [Link]

-

Edinburgh Instruments. (2023). TCSPC - What is Time-Correlated Single Photon Counting? Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial activities of 9 H-carbazole derivatives. Retrieved January 30, 2026, from [Link]

-

ScienceDirect. (n.d.). DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices. Retrieved January 30, 2026, from [Link]

-

UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved January 30, 2026, from [Link]

-

ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved January 30, 2026, from [Link]

-

Wen, P., et al. (2017). A–π–D–π–A carbazole derivatives with remarkable solvatochromism and mechanoresponsive luminescence turn-on. RSC Publishing. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Retrieved January 30, 2026, from [Link]

-

PicoQuant. (n.d.). Time-Correlated Single Photon Counting. Retrieved January 30, 2026, from [Link]

-

AUREA Technology. (n.d.). What is Time Correlated Single Photon Counting? Retrieved January 30, 2026, from [Link]

-

Cramer, C. J. (2014). CompChem.07.07 Excited Electronic States: Solvatochromism. YouTube. Retrieved January 30, 2026, from [Link]

-

PubMed Central. (n.d.). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Retrieved January 30, 2026, from [Link]

-

Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved January 30, 2026, from [Link]

-

HETEROCYCLES. (2020). SYNTHESIS AND FLUORESCENCE OF 9-BENZYL-9H-CARBAZOLE DERIVATIVES AND ITS APPLICATION FOR RECOGNITION OF RARE EARTH CATIONS. Retrieved January 30, 2026, from [Link]

-

MDPI. (n.d.). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Retrieved January 30, 2026, from [Link]

-

National Institute of Standards and Technology. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Retrieved January 30, 2026, from [Link]

-

MDPI. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. Retrieved January 30, 2026, from [Link]

-

PubMed Central. (n.d.). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Retrieved January 30, 2026, from [Link]

-

Iraqi Journal of Science. (n.d.). Synthesis of new 9H-Carbazole derivatives. Retrieved January 30, 2026, from [Link]

-

Lund University Publications. (n.d.). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Retrieved January 30, 2026, from [Link]

-

HORIBA. (n.d.). Recording Fluorescence Quantum Yields. Retrieved January 30, 2026, from [Link]

-

PubMed Central. (n.d.). Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking. Retrieved January 30, 2026, from [Link]

-

RSC Publishing. (n.d.). Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices. Retrieved January 30, 2026, from [Link]

-

AUREA Technology. (n.d.). Time-Correlated Single Photon Counting. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). The synthesis of 9-tosyl-9H-carbazole (TsCz). Reprinted with permission.... Retrieved January 30, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The photochemistry and photophysics of benzoyl-carbazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. horiba.com [horiba.com]

- 8. Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P-N Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iss.com [iss.com]

- 10. edinst.com [edinst.com]

- 11. photon-force.com [photon-force.com]

- 12. picoquant.com [picoquant.com]

- 13. Lifetime measurements : TCSPC - AUREA Technology [aureatechnology.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A–π–D–π–A carbazole derivatives with remarkable solvatochromism and mechanoresponsive luminescence turn-on - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of novel carbazole fused coumarin derivatives and DFT approach to study their photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Behavior of 9-Benzoylcarbazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the electrochemical behavior of 9-benzoylcarbazole. It is designed to offer researchers, scientists, and professionals in drug development a deep understanding of the core principles governing the redox properties of this molecule, underpinned by field-proven insights and methodologies.

Introduction: The Significance of 9-Benzoylcarbazole

Carbazole and its derivatives are a well-established class of heterocyclic compounds renowned for their excellent hole-transporting capabilities, high thermal stability, and unique photophysical properties.[1] These characteristics have led to their widespread application in various fields, including organic electronics, photovoltaics, and medicinal chemistry. The introduction of a benzoyl group at the 9-position of the carbazole nucleus, yielding 9-benzoylcarbazole, significantly modulates its electronic and, consequently, its electrochemical properties. The benzoyl moiety, being a strong electron-withdrawing group, is anticipated to influence the oxidation potential of the carbazole core, impacting its reactivity and potential for applications such as in the development of novel sensors or as a building block for advanced materials. Understanding the electrochemical behavior of 9-benzoylcarbazole is therefore crucial for harnessing its full potential.

Core Principles of Carbazole Electrochemistry

The electrochemical behavior of carbazole derivatives is primarily dictated by the oxidation of the nitrogen-containing aromatic ring system. This process is readily investigated using techniques such as cyclic voltammetry (CV), which provides valuable information about the redox potentials, reaction mechanisms, and stability of the electrochemically generated species.[2]

The fundamental electrochemical process for carbazoles is a one-electron oxidation to form a cation radical.[1] For carbazoles with unsubstituted 3 and 6 positions, this initial oxidation is often followed by a chemical step, typically a coupling reaction between two cation radicals to form a dimer. This dimer can then be further oxidized, leading to the formation of electroactive polymer films on the electrode surface, a process known as electropolymerization.[3]

The nature of the substituent at the 9-position (the nitrogen atom) plays a critical role in determining the electrochemical characteristics of the carbazole derivative. Electron-donating groups tend to lower the oxidation potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups, such as the benzoyl group in 9-benzoylcarbazole, are expected to increase the oxidation potential, making the molecule more resistant to oxidation.[4]

The Influence of the Benzoyl Group on Electrochemical Behavior

The benzoyl group is a significant electron-withdrawing substituent due to the carbonyl moiety. This electronic effect has a profound impact on the electrochemical properties of the carbazole core:

-

Potential for Reductive Processes: The presence of the carbonyl group in the benzoyl moiety introduces a potential site for electrochemical reduction. Therefore, in addition to the oxidative behavior of the carbazole ring, 9-benzoylcarbazole may also exhibit one or more reduction peaks in its cyclic voltammogram, corresponding to the reduction of the carbonyl group.

-

Impact on Electropolymerization: The N-substituent also influences the pathway of electropolymerization. Since the 9-position is blocked by the benzoyl group, any polymerization would be expected to occur through coupling at the 3 and 6 positions of the carbazole ring. However, the high oxidation potential of 9-benzoylcarbazole might make electropolymerization more challenging to achieve compared to other carbazole derivatives.

Experimental Workflow for Electrochemical Analysis

A thorough investigation of the electrochemical behavior of 9-benzoylcarbazole can be accomplished using cyclic voltammetry. The following protocol outlines a standard procedure.

Experimental Protocol: Cyclic Voltammetry of 9-Benzoylcarbazole

1. Materials and Reagents:

- 9-Benzoylcarbazole (synthesis or commercial source)

- Acetonitrile (CH₃CN), electrochemical grade

- Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte

- Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrode

- Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

- Counter Electrode: Platinum wire or mesh

2. Solution Preparation:

- Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in acetonitrile. This will serve as the blank electrolyte solution.

- Prepare a 1-5 mM solution of 9-benzoylcarbazole in the 0.1 M supporting electrolyte/acetonitrile solution.

3. Electrochemical Cell Setup:

- Assemble a three-electrode electrochemical cell containing the working, reference, and counter electrodes.

- Fill the cell with the 9-benzoylcarbazole solution.

- Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes prior to the experiment and maintain an inert atmosphere over the solution during the measurement.

4. Cyclic Voltammetry Measurement:

- Connect the electrodes to a potentiostat.

- Set the potential window. For oxidation, a typical range would be from 0 V to approximately +2.0 V vs. Ag/AgCl. For reduction, a range from 0 V to -2.0 V vs. Ag/AgCl may be appropriate.

- Set the scan rate, starting with a typical value of 100 mV/s.

- Record the cyclic voltammogram.

- Perform multiple cycles to observe any changes, such as the growth of a polymer film on the electrode surface.

- Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electrode processes.

5. Data Analysis:

- Determine the oxidation and reduction peak potentials.

- Calculate the peak current ratios to assess the reversibility of the redox processes.

- Analyze the relationship between peak current and the square root of the scan rate to determine if the process is diffusion-controlled.

Data Presentation

While specific experimental data for 9-benzoylcarbazole is not available in the provided search results, the following table presents a comparative overview of the expected electrochemical parameters based on the behavior of other carbazole derivatives.

| Compound | N-Substituent | Expected Oxidation Potential (V vs. SCE) | Expected Redox Behavior |

| Carbazole | -H | ~1.1 - 1.3 | Irreversible oxidation leading to electropolymerization. |

| 9-Ethylcarbazole | -CH₂CH₃ (donating) | ~1.0 - 1.2 | Reversible to quasi-reversible oxidation, can lead to soluble oligomers or polymers. |

| 9-Phenylcarbazole | -C₆H₅ (weakly donating) | ~1.2 - 1.4 | Reversible oxidation, can undergo dimerization if 3,6-positions are unsubstituted.[5] |

| 9-Benzoylcarbazole | -C(O)C₆H₅ (withdrawing) | > 1.5 (Estimated) | Likely a high, irreversible oxidation potential. May also exhibit a reduction peak for the carbonyl group. |

Visualizing Electrochemical Processes

Electrochemical Oxidation and Potential Electropolymerization of 9-Benzoylcarbazole

The following diagram illustrates the proposed electrochemical oxidation of 9-benzoylcarbazole and the subsequent potential for electropolymerization.

Caption: Proposed electrochemical pathways for 9-benzoylcarbazole.

Cyclic Voltammetry Experimental Workflow

The logical flow of a cyclic voltammetry experiment to characterize 9-benzoylcarbazole is depicted below.

Caption: Workflow for cyclic voltammetry analysis.

Conclusion and Future Perspectives

The electrochemical behavior of 9-benzoylcarbazole is anticipated to be dominated by the strong electron-withdrawing nature of the benzoyl group, leading to a significantly higher oxidation potential compared to many other carbazole derivatives. This property could be advantageous in applications where high resistance to oxidation is required. Furthermore, the potential for reductive processes at the benzoyl moiety adds another dimension to its electrochemical profile.

While direct experimental data for 9-benzoylcarbazole is limited in the current literature, the principles outlined in this guide provide a solid foundation for its investigation. Future research should focus on the precise determination of its redox potentials, the elucidation of its electropolymerization mechanism (if any), and the characterization of the resulting materials. Such studies will be invaluable for unlocking the full potential of 9-benzoylcarbazole in the development of novel electronic materials and as a versatile scaffold in medicinal chemistry.

References

-

Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. (2012). Journal of the Chinese Chemical Society. [Link]

-

Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices. (n.d.). RSC Publishing. [Link]

-

Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. (2023). ResearchGate. [Link]

-

Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices. (2024). ACS Omega. [Link]

-

Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. (2020). MDPI. [Link]

Sources

An In-depth Technical Guide to the Determination of Fluorescence Quantum Yield of 9-Benzoylcarbazole

Version: 1.0

Introduction: The Significance of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of a molecule's fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed.[1][2] For researchers in materials science and drug development, an accurate determination of ΦF is critical. It provides insights into the excited-state deactivation pathways and is a key metric for evaluating the suitability of a fluorophore for applications such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents.

9-Benzoylcarbazole (BCz) is a molecule of significant interest due to its potential applications in areas like thermally activated delayed fluorescence (TADF) and room temperature phosphorescence (RTP).[3] However, reports on its photophysical properties, particularly its emission characteristics, have shown considerable variability.[3] This variability often stems from photochemical reactions that the molecule can undergo.[3] Therefore, a rigorous and well-controlled methodology for determining its fluorescence quantum yield is essential for understanding its intrinsic properties and potential applications.

This guide provides a comprehensive, step-by-step protocol for the accurate determination of the fluorescence quantum yield of 9-benzoylcarbazole using the widely accepted relative method.

Theoretical Framework: The Relative Method

The determination of fluorescence quantum yield can be approached through two primary methods: the absolute method and the relative method. The absolute method directly measures the photons emitted and absorbed, requiring specialized instrumentation such as an integrating sphere. The relative method, which will be the focus of this guide, is more accessible and involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[4][5]

The core principle of the relative method is that if a standard and a sample have the same absorbance at the same excitation wavelength, they are assumed to absorb the same number of photons.[5][6] By comparing the integrated fluorescence intensities of the sample and the standard under identical experimental conditions, the quantum yield of the sample can be calculated.[5][6]

The governing equation for the relative quantum yield calculation is:

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2) [6][7]

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity (the area under the emission curve).

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts S and R denote the sample (9-benzoylcarbazole) and the reference standard, respectively.

For improved accuracy and to mitigate potential systematic errors like self-quenching, it is best practice to prepare multiple solutions of varying concentrations for both the sample and the reference.[5][6] A plot of integrated fluorescence intensity versus absorbance for each series of solutions should yield a straight line, and the gradient (slope) of this line is used in the calculation.[4][7]

The equation then becomes:

ΦS = ΦR * (GradS / GradR) * (nS2 / nR2) [5]

Where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

Experimental Protocol

This section details the step-by-step methodology for determining the fluorescence quantum yield of 9-benzoylcarbazole.

Critical Prerequisite: Selection of a Reference Standard

The choice of a suitable reference standard is paramount for an accurate quantum yield determination. The ideal standard should have:

-

An absorption spectrum that overlaps with that of the sample, allowing for excitation at the same wavelength.[8]

-

A well-characterized and stable quantum yield.

-

Good photostability under the experimental conditions.

Given that carbazole derivatives typically absorb in the UV range, quinine sulfate is a commonly used and appropriate standard.[9][10]

| Reference Standard | Solvent | Excitation λ (nm) | Emission Range (nm) | Known ΦF |

| Quinine Sulfate | 0.1 M H2SO4 | 350 | 400-600 | 0.58[8] |

| Quinine Sulfate | 0.1 M HClO4 | 350 | 400-600 | 0.60 (temperature independent)[11] |

Note: While quinine sulfate in 0.1 M H2SO4 is widely used, its quantum yield has been shown to have a significant temperature dependence.[11] For higher accuracy, using 0.1 M perchloric acid (HClO4) as the solvent is recommended, as the quantum yield of quinine sulfate in this medium is stable over a range of temperatures near room temperature.[11]

Materials and Instrumentation

-

Chemicals: 9-benzoylcarbazole, quinine sulfate, spectroscopic grade solvents (e.g., ethanol, cyclohexane, 0.1 M H2SO4 or 0.1 M HClO4). The purity of solvents is crucial.[12]

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Calibrated volumetric flasks and pipettes

-

10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.

-

Step-by-Step Procedure

The following workflow outlines the process from sample preparation to data analysis.

-

Solution Preparation:

-

Prepare stock solutions of 9-benzoylcarbazole and the chosen reference standard (quinine sulfate) in their respective solvents.[12]

-

From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.

-

Crucial Point: The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is between 0.01 and 0.1.[5][8] This is to minimize the inner filter effect, where high concentrations can lead to reabsorption of the emitted fluorescence, causing a non-linear relationship between concentration and fluorescence intensity.[13][14]

-

-

Absorbance Measurement:

-

Record the UV-Vis absorption spectra for all prepared solutions.

-

Determine the absorbance value at the chosen excitation wavelength (e.g., 350 nm for quinine sulfate) for each solution.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution, ensuring that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements of the sample and the standard.[8]

-

Record the emission spectrum of the solvent blank to subtract any background signal.[8]

-

-

Data Processing and Analysis:

-

Correct the emission spectra by subtracting the solvent blank spectrum.

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

For both the sample and the standard, plot the integrated fluorescence intensity (I) as a function of the absorbance (A) at the excitation wavelength.

-

Perform a linear regression on each data set to obtain the slope (gradient, Grad). The plot should be linear, and a deviation from linearity can indicate the presence of systematic errors such as aggregation at higher concentrations.[6]

-

The Calculation

Using the gradients obtained from the plots and the known quantum yield of the standard, calculate the quantum yield of 9-benzoylcarbazole using the following formula:

ΦS = ΦR * (GradS / GradR) * (nS2 / nR2) [5]

Below is a table with refractive indices for common solvents.

| Solvent | Refractive Index (n) |

| Ethanol | 1.361 |

| Cyclohexane | 1.426 |

| Water | 1.333 |

| 0.1 M H2SO4 | ~1.334 |

Causality and Self-Validation in the Protocol

-

Why keep absorbance below 0.1? The Beer-Lambert law, which assumes a linear relationship between absorbance and concentration, is a fundamental principle underlying this method. At absorbances above 0.1, this linearity can break down due to the inner filter effect, where emitted photons are reabsorbed by other molecules in the solution.[13][14] This would lead to an underestimation of the true fluorescence intensity and thus an inaccurate quantum yield.

-

Why plot intensity vs. absorbance? This graphical method provides a more robust determination than a single-point measurement.[4][6] It validates the linearity of the fluorescence response in the chosen concentration range. A good linear fit (R2 > 0.99) confirms the absence of significant concentration-dependent quenching or other artifacts.

-

Why is the refractive index correction necessary? The fraction of emitted light that is collected by the spectrometer's detector is dependent on the refractive index of the solvent.[6] When using different solvents for the sample and the standard, this correction factor accounts for the differences in how light propagates from the cuvette to the detector, ensuring a fair comparison.[6]

-

Solvent Effects: The fluorescence quantum yield of a molecule can be highly dependent on its environment, including solvent polarity and viscosity.[15][16][17] It is therefore recommended to determine the quantum yield of 9-benzoylcarbazole in a range of solvents (e.g., a non-polar solvent like cyclohexane and a polar solvent like ethanol) to fully characterize its photophysical behavior.

Conclusion

The accurate determination of the fluorescence quantum yield of 9-benzoylcarbazole is crucial for its development in various optoelectronic applications. The relative method, using a well-characterized standard like quinine sulfate, provides a reliable and accessible means of achieving this. By adhering to the detailed protocol outlined in this guide, particularly with respect to maintaining low absorbance values and using the graphical analysis method, researchers can obtain accurate and reproducible quantum yield values. Careful consideration of the choice of reference standard and the potential influence of the solvent environment will ensure the scientific integrity of the results and provide a solid foundation for further research and development.

References

- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies.

- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE | LabRulez LCMS. (n.d.). LabRulez.

- Brouwer, A. M. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Photochem. Photobiol. Sci., 18(5), 1045-1048.

- Relative Quantum Yield. (n.d.). Edinburgh Instruments.

- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550.

- Fluorescence quantum yield measurement. (2021, March 10). JASCO Global.

- El-Daly, S. A., Al-shammari, M. A., & El-Azim, S. A. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. RSC Advances, 10(72), 44263-44273.

- Quantum Yield of Fluorescence. (2023, March 16). Chemistry LibreTexts.

- Quinine Sulfate as a Fluroescence Quantum Yield Standard. (n.d.). DTIC.

- Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS.

- A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry.

- Quantum yield. (n.d.). In Wikipedia.

- How to calculate Fluorescence Quantum Yield and select a suitable standard for organic dyes? (2023, February 8). ResearchGate.

- The Photochemistry and Photophysics of Benzoyl-Carbazole. (n.d.). ResearchGate.

- Inner Filter Effect in Fluorescence Spectroscopy. (2022, May 2). ACS Publications.

- Zhang, Y., et al. (2025). Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. ACS Applied Materials & Interfaces.

- Prahl, S. (2017, June 2). Quinine sulfate. OMLC.

- References for Small Fluorescence Quantum Yields. (2024, May 15). Journal of Fluorescence.

- Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. (n.d.). HORIBA.

- The photochemistry and photophysics of benzoyl-carbazole. (n.d.). RSC Publishing.

- Fluorescence quantum yield measurement. (n.d.). Analytical Methods.

- QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. (n.d.).

- Solvent Effects on Fluorescence Properties of Carbon Dots: Implications for Multicolor Imaging. (2021, September 27). ACS Omega.

- 9H-Carbazol-9-ylphenylmethanone. (n.d.). PubChem.

- Automatic Correction of Inner Filter Effect – App Note for Labbot. (n.d.). Labbot.

- Synthesis and photophysical properties of fluorescent 8, 9‐diarylbenzo [ def ]carbazoles. (n.d.). ResearchGate.

- Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. (n.d.). RSC Publishing.

- Accurate correction method and algorithm of fluorescence secondary inner filter effect (sIEF) in fluorescence quantitative analysis. (2023, March 5). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Inner Filter Effect Correction for Fluorescence Detection in AUC by Difference Invariant. (2025, April 1). IEEE Transactions on Instrumentation and Measurement.

Sources

- 1. jasco-global.com [jasco-global.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The photochemistry and photophysics of benzoyl-carbazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. agilent.com [agilent.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. edinst.com [edinst.com]

- 7. lcms.labrulez.com [lcms.labrulez.com]

- 8. iss.com [iss.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. static.horiba.com [static.horiba.com]

- 14. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]

- 15. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08433F [pubs.rsc.org]

- 16. Quantum yield - Wikipedia [en.wikipedia.org]

- 17. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Structure of 9-Benzoylcarbazole

Abstract

9-Benzoylcarbazole (BCz) stands as a pivotal molecular scaffold in materials science, offering a versatile platform for the development of advanced optoelectronic materials. Its unique electronic structure, arising from the interplay between the electron-donating carbazole moiety and the electron-accepting benzoyl group, gives rise to fascinating photophysical phenomena such as thermally activated delayed fluorescence (TADF) and room temperature phosphorescence (RTP).[1][2] This technical guide provides a comprehensive exploration of the electronic characteristics of 9-benzoylcarbazole, synthesizing experimental findings with computational insights. We will delve into the protocols for its characterization, the theoretical underpinnings of its behavior, and the causal relationships between its structure and function. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of this intriguing molecule.

Introduction: The Significance of 9-Benzoylcarbazole

The carbazole heterocycle is a well-established building block in the design of electronic and optoelectronic materials due to its excellent thermal stability, high hole-transporting mobility, and characteristic photophysical properties.[3] When functionalized at the 9-position with a benzoyl group, the resulting molecule, 9-benzoylcarbazole, adopts a donor-acceptor (D-A) architecture. This configuration is fundamental to its electronic behavior. The nitrogen atom of the carbazole unit acts as an electron donor, while the carbonyl group of the benzoyl moiety serves as an electron acceptor.[4] This electronic arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process that is central to its utility in applications ranging from organic light-emitting diodes (OLEDs) to chemical sensors.[5][6][7] Understanding the nuances of this ICT state and the overall electronic structure is paramount for designing next-generation materials with tailored properties.

Foundational Concepts: Experimental & Computational Synergy

A holistic understanding of 9-benzoylcarbazole's electronic structure is achieved by integrating experimental characterization with computational modeling. This dual approach provides a self-validating system where theoretical predictions can be benchmarked against empirical data, and experimental results can be rationalized through a detailed quantum chemical framework.

Diagram: Integrated Workflow for Electronic Structure Analysis

The following diagram illustrates the synergistic workflow employed to comprehensively characterize the electronic properties of molecules like 9-benzoylcarbazole.

Caption: Workflow for characterizing 9-benzoylcarbazole's electronic structure.

Experimental Characterization Protocols

Precise experimental measurements are the bedrock for understanding the electronic transitions and energy levels of 9-benzoylcarbazole.

UV-Visible Absorption Spectroscopy

Causality: UV-Vis spectroscopy is employed to probe the electronic transitions from the ground state to various excited states. The absorption maxima (λ_max) correspond to the energy required to promote an electron, providing initial insights into the molecule's frontier molecular orbitals.

Protocol:

-

Solution Preparation: Prepare a dilute solution of 9-benzoylcarbazole (e.g., 1 x 10⁻⁵ M) in a spectroscopic grade solvent (e.g., dichloromethane or THF).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measurement: Record the absorption spectrum of the 9-benzoylcarbazole solution over a relevant wavelength range (e.g., 250-450 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

Photoluminescence (PL) Spectroscopy

Causality: PL spectroscopy measures the emission of light from the molecule as it relaxes from an excited state back to the ground state. The emission spectrum provides information about the energy of the lowest singlet excited state (S₁). The difference between the absorption and emission maxima (Stokes shift) can indicate changes in molecular geometry upon excitation.

Protocol:

-

Solution Preparation: Use the same solution prepared for UV-Vis spectroscopy.

-

Instrumentation: Utilize a spectrofluorometer.

-

Excitation: Excite the sample at its primary absorption maximum (λ_max).

-

Measurement: Record the emission spectrum, scanning a wavelength range longer than the excitation wavelength.

-

Quantum Yield (Optional): Determine the photoluminescence quantum yield (Φ_PL) relative to a known standard (e.g., quinine sulfate).

Cyclic Voltammetry (CV)

Causality: CV is a powerful electrochemical technique used to determine the redox potentials of a molecule. From the onset potentials of the first oxidation and reduction waves, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated experimentally.[8]

Protocol:

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Addition: Dissolve a small amount of 9-benzoylcarbazole (approx. 1 mM) in the electrolyte solution.

-

Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode.

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Measurement: Scan the potential from an initial value where no reaction occurs towards positive potentials (oxidation) and then reverse the scan towards negative potentials (reduction).

-

Calibration: After the measurement, add a small amount of ferrocene as an internal standard and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential.[8]

-

Data Analysis: Determine the onset oxidation (E_ox) and reduction (E_red) potentials from the voltammogram. Calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

Computational Modeling of the Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), provides a molecular-level picture that complements experimental data.

Density Functional Theory (DFT)

Causality: DFT is a quantum mechanical modeling method used to investigate the electronic structure (e.g., electron distribution, molecular orbital energies) of molecules in their ground state. It offers a balance between computational cost and accuracy, making it a standard tool for organic electronics. For 9-benzoylcarbazole, DFT is used to optimize the molecular geometry and to calculate the HOMO and LUMO energy levels.

Protocol:

-

Structure Input: Build the 3D structure of 9-benzoylcarbazole using molecular modeling software.

-

Method Selection:

-

Functional: Choose a suitable functional. The B3LYP hybrid functional is a common and effective choice for many organic molecules.

-

Basis Set: Select a basis set. The 6-31G(d) basis set is a good starting point, offering a reasonable compromise between accuracy and computational time.

-

-

Calculation Type: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

-

Analysis: From the output of the optimized structure, visualize the HOMO and LUMO distributions. The HOMO is typically localized on the electron-donating carbazole moiety, while the LUMO is concentrated on the electron-accepting benzoyl group, confirming the D-A nature and potential for ICT.

Time-Dependent Density Functional Theory (TD-DFT)

Causality: To investigate the excited states and simulate the UV-Vis absorption spectrum, TD-DFT is the method of choice. It calculates the vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands.

Protocol:

-

Input Geometry: Use the ground-state geometry optimized by DFT.

-

Method Selection: Employ the same functional and basis set as the DFT calculation for consistency.

-

Calculation Type: Run a TD-DFT calculation, requesting the calculation of a sufficient number of excited states (e.g., the first 10-20 singlet states).

-

Analysis: Correlate the calculated excitation energies and oscillator strengths with the experimental UV-Vis spectrum. The primary S₀ → S₁ transition can be identified, and its character (e.g., π-π* or ICT) can be determined by examining the molecular orbitals involved in the transition.

Analysis of the Electronic Structure: The Role of Intramolecular Charge Transfer (ICT)

The defining feature of 9-benzoylcarbazole's electronic landscape is the presence of a low-lying Intramolecular Charge Transfer (ICT) excited state.

-

Ground State (S₀): In the ground state, there is minimal electronic communication between the nearly orthogonal carbazole and benzoyl moieties. The HOMO is primarily located on the carbazole unit, and the LUMO is on the benzoyl unit.

-

Excited State (S₁): Upon photoexcitation, an electron is promoted from the HOMO to the LUMO. This process transfers electron density from the carbazole donor to the benzoyl acceptor, creating the ICT state. This charge separation leads to a large excited-state dipole moment.

The polarity of the solvent has a profound effect on the energy of this ICT state. In polar solvents, the large dipole moment of the excited state is stabilized, leading to a red-shift in the emission spectrum (a phenomenon known as solvatochromism).[1] This solvent-dependent emission is a hallmark of an ICT state.

Diagram: Energy Level and ICT Mechanism

Caption: Intramolecular Charge Transfer (ICT) in 9-benzoylcarbazole upon photoexcitation.

Summary of Key Electronic Properties

The following table summarizes typical experimentally determined and computationally predicted electronic properties for 9-benzoylcarbazole. Note: Exact values can vary depending on the solvent, experimental conditions, and computational methods used.

| Property | Typical Experimental Value | Typical Computational (DFT/TD-DFT) Value | Significance |

| λ_abs (max) | ~330-340 nm | ~320-330 nm | Corresponds to S₀ → S₁ transition |

| λ_em (max) | ~360-500 nm (solvent dependent) | ~350-480 nm | Energy of the ICT emission |

| HOMO Energy | -5.8 to -6.0 eV | -5.9 to -6.1 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -2.3 to -2.5 eV | -2.4 to -2.6 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (E_g) | ~3.5 - 3.7 eV | ~3.5 - 3.7 eV | HOMO-LUMO gap, dictates absorption onset |

Conclusion and Future Outlook

The electronic structure of 9-benzoylcarbazole is dominated by its donor-acceptor character, which gives rise to a prominent intramolecular charge transfer state upon excitation. This guide has outlined a synergistic approach, combining spectroscopic and electrochemical experiments with quantum chemical calculations, to build a comprehensive and validated model of its electronic properties. The pronounced solvatochromism and the potential for TADF and RTP make BCz and its derivatives highly attractive for the development of next-generation OLEDs, sensors, and other optoelectronic devices.[1][2] Future research will likely focus on modifying the donor and acceptor strengths through chemical substitution to fine-tune the HOMO/LUMO levels, modulate the energy of the ICT state, and enhance device performance.

References

-

The photochemistry and photophysics of benzoyl-carbazole. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

-

The Photochemistry and Photophysics of Benzoyl-Carbazole | Request PDF. ResearchGate. Available at: [Link]

-

The synthesis of 9-benzyl-9H-carbazole (BzCz). ResearchGate. Available at: [Link]

-

Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society. Available at: [Link]

-

Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate. Available at: [Link]

-

Synthesis and photophysical properties of fluorescent 8, 9‐diarylbenzo [ def ]carbazoles | Request PDF. ResearchGate. Available at: [Link]

-

Uncovering elusive ultrafast charge transfer-driven structural changes in 4,4′-bis(9-carbazol-9-yl)-1,1′-biphenyl, a paradigmatic molecular triad. RSC Publishing. Available at: [Link]

-

Properties of the Intramolecular Excited Charge-Transfer States of Carbazol-9-yl Derivatives of Aromatic Ketones. The Journal of Physical Chemistry A. Available at: [Link]

-

(PDF) Investigation on Synthetic and Computational Studies of Carbazole Dertivates. ResearchGate. Available at: [Link]

-

(PDF) Synthesis and Electropolymerization of 9H-Carbazol-9- Ylpyrene and Its Electrochromic Properties and Electrochromic Device Application. ResearchGate. Available at: [Link]

-

Evaluation of the Intramolecular Charge-Transfer Properties in Solvatochromic and Electrochromic Zinc Octa(carbazolyl)phthalocyanines. PubMed. Available at: [Link]

-

Intra- and Intermolecular Charge-Transfer Dynamics of Carbene–Metal–Amide Photosensitizers. PMC. Available at: [Link]

Sources

- 1. The photochemistry and photophysics of benzoyl-carbazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Intra- and Intermolecular Charge-Transfer Dynamics of Carbene–Metal–Amide Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uncovering elusive ultrafast charge transfer-driven structural changes in 4,4′-bis(9-carbazol-9-yl)-1,1′-biphenyl, a paradigmatic molecular triad - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Evaluation of the Intramolecular Charge-Transfer Properties in Solvatochromic and Electrochromic Zinc Octa(carbazolyl)phthalocyanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. experts.umn.edu [experts.umn.edu]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: 9-Benzoylcarbazole – Structural Characterization and Functional Applications

Executive Summary

9-Benzoylcarbazole (CAS 19264-68-7) represents a critical scaffold in the development of organic optoelectronic materials and functionalized heterocycles. Unlike its C-acylated isomers, this N-acylated derivative exhibits unique photophysical properties, including Thermally Activated Delayed Fluorescence (TADF) and Room Temperature Phosphorescence (RTP), driven by the specific orthogonality between the carbazole donor and the benzoyl acceptor moieties. This guide provides a definitive technical profile of 9-benzoylcarbazole, synthesizing physicochemical data, robust synthetic protocols, and mechanistic insights into its application in OLED technology and photochemical synthesis.

Identity & Physicochemical Profile[1][2][3][4][5]

The precise characterization of 9-benzoylcarbazole is essential for distinguishing it from C-acylated byproducts (e.g., 3-benzoylcarbazole) which possess vastly different electronic properties.

Core Identifiers

| Parameter | Specification |

| Chemical Name | 9-Benzoylcarbazole (N-Benzoylcarbazole) |

| CAS Number | 19264-68-7 |

| Molecular Formula | C₁₉H₁₃NO |

| Molecular Weight | 271.32 g/mol |

| IUPAC Name | (9H-Carbazol-9-yl)(phenyl)methanone |

| SMILES | O=C(c1ccccc1)n2c3ccccc3c4ccccc24 |

Physical Properties[4]

| Property | Value | Notes |

| Appearance | White to pale yellow crystalline powder | Coloration often indicates trace oxidation or impurities. |

| Melting Point | 99°C – 103°C | Sharp melting range indicates high purity (>98%). |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Toluene | Limited solubility in hexanes; insoluble in water. |

| Stability | Photolabile | Susceptible to photo-Fries rearrangement under UV irradiation. |

Synthetic Methodology: N-Acylation Protocol

Expert Insight: The synthesis of 9-benzoylcarbazole requires strict control over reaction conditions to favor N-acylation over C-acylation. The use of a strong base (NaH) in an aprotic polar solvent (DMF or THF) ensures the formation of the carbazolide anion, which acts as a potent nucleophile attacking the benzoyl chloride.

Reaction Workflow Diagram

Figure 1: Step-wise synthetic workflow for the selective N-benzoylation of carbazole.

Detailed Experimental Protocol

Reagents:

-

Carbazole (1.0 eq)[1]

-

Sodium Hydride (60% dispersion in oil, 1.2 eq)

-

Benzoyl Chloride (1.1 eq)

-

Anhydrous DMF (Dimethylformamide)

Procedure:

-

Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Carbazole (1.67 g, 10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add Sodium Hydride (0.48 g, 12 mmol) portion-wise. Caution: Hydrogen gas evolution. Stir for 30 minutes until gas evolution ceases and the solution turns clear/yellow, indicating the formation of the sodium carbazolide species.

-

Acylation: Add Benzoyl Chloride (1.28 mL, 11 mmol) dropwise via syringe over 10 minutes. The solution may warm slightly (exothermic).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (20% EtOAc/Hexanes). The starting material (Carbazole, Rf ~0.4) should disappear, replaced by the product (Rf ~0.6).

-

Workup: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a white solid.

-

Purification: Filter the solid, wash copiously with water to remove residual DMF and salts. Recrystallize from hot Ethanol to yield needle-like crystals.

Spectroscopic Characterization

Validating the structure requires analyzing the aromatic region for specific deshielding patterns caused by the carbonyl group.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): The protons at the 1- and 8-positions of the carbazole ring (ortho to the nitrogen) experience significant deshielding due to the anisotropy of the adjacent carbonyl group.

-

Characteristic Signals: δ ~7.50–8.20 ppm (Multiplet, aromatic protons).

-

Differentiation: Unlike N-alkyl carbazoles, the N-benzoyl derivative lacks aliphatic proton signals (e.g., N-CH₂-), showing only aromatic and benzoyl resonances.

-

-

¹³C NMR: The carbonyl carbon (C=O) typically appears downfield at ~168–170 ppm.

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: A strong, sharp diagnostic band appears at 1660–1680 cm⁻¹ . This confirms the amide linkage.

-

Absence of N-H: The disappearance of the sharp N-H stretch (~3400 cm⁻¹) present in the starting carbazole confirms complete substitution.

Functional Applications: Photophysics & OLEDs

9-Benzoylcarbazole is not merely a synthetic intermediate; it is a model system for Donor-Acceptor (D-A) molecular architectures used in organic electronics.

Mechanism: Thermally Activated Delayed Fluorescence (TADF)

The twisted geometry between the carbazole donor and benzoyl acceptor minimizes the spatial overlap of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This results in a small energy gap (

Figure 2: Energy diagram illustrating the TADF mechanism facilitated by the 9-benzoylcarbazole D-A structure.

Photo-Fries Rearrangement

Researchers must be aware that under high-intensity UV irradiation in solution, 9-benzoylcarbazole can undergo a photo-Fries rearrangement, migrating the benzoyl group from the nitrogen to the carbon ring (positions 1 or 3), yielding 1-benzoylcarbazole or 3-benzoylcarbazole. This property is exploited in photolithography but can be a degradation pathway in OLEDs.

Safety & Handling (SDS Summary)

While 9-benzoylcarbazole is not classified as a "High Hazard" substance under GHS, standard laboratory safety protocols apply.

-

Hazard Classification: Not classified as hazardous (GHS).[2][3][4]

-

Potential Health Effects:

-

Handling: Use in a chemical fume hood.[3] Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. Protect from light to prevent photo-degradation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95052, 9H-Carbazol-9-ylphenylmethanone. Retrieved from [Link]

-

Royal Society of Chemistry. The photochemistry and photophysics of benzoyl-carbazole. Photochemical & Photobiological Sciences. Retrieved from [Link]

-

ResearchGate. 1-Benzoylazoles: An experimental (NMR and crystallography) and theoretical study. Retrieved from [Link]

Sources

Methodological & Application

Fabricating High-Quality 9-Benzoylcarbazole Thin Films: An Application and Protocol Guide

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of solution-processing techniques for creating high-quality 9-benzoylcarbazole thin films. By delving into the scientific principles behind the methodologies, this document offers not just protocols, but a framework for rational process optimization and troubleshooting.

Introduction: The Promise of 9-Benzoylcarbazole

9-Benzoylcarbazole is a promising organic small molecule with a carbazole core functionalized with a benzoyl group. This molecular design imparts a unique combination of thermal and electronic properties, making it a material of significant interest in the development of organic electronic devices. Carbazole derivatives are well-regarded for their hole-transporting capabilities and are frequently employed in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The benzoyl group can further influence the material's solubility, morphology, and electronic energy levels, offering a handle for fine-tuning device performance.

Solution-processing offers a cost-effective and scalable alternative to vacuum deposition techniques for the fabrication of organic electronic devices.[1] The ability to deposit thin films from solution opens the door to large-area manufacturing and roll-to-roll processing. This guide will focus on two primary solution-based deposition techniques: spin-coating and drop-casting, followed by a critical discussion on the role of thermal annealing in optimizing film quality.

Foundational Knowledge: Precursor to High-Quality Films

The successful fabrication of uniform, high-performance 9-benzoylcarbazole thin films is predicated on a thorough understanding of the material's fundamental properties and the physics of the deposition process.

Solubility and Solution Preparation: The First Critical Step

The choice of solvent is paramount and directly influences the quality of the resulting thin film. An ideal solvent will not only fully dissolve the 9-benzoylcarbazole but also possess the appropriate volatility and surface tension to facilitate uniform film formation.

Based on the chemical structure of 9-benzoylcarbazole and data from similar carbazole derivatives, a range of common organic solvents can be considered. For instance, 9-benzyl-3-formylcarbazole has been noted to be soluble in toluene.[2] Generally, carbazole-based materials exhibit good solubility in common organic solvents.[3]

Recommended Solvents for Screening:

-

Toluene: A good starting point due to its moderate boiling point and ability to dissolve many organic compounds.

-

Chloroform: A common solvent for many organic semiconductors, known for its high volatility.

-

Chlorobenzene: Often used for solution-processing of organic electronics due to its lower volatility, which can allow for better molecular ordering during film drying.

-

Tetrahydrofuran (THF): A polar aprotic solvent that can be effective for dissolving a variety of organic molecules.

Protocol for Solubility Testing and Solution Preparation:

-

Initial Screening: Begin by attempting to dissolve a small amount of 9-benzoylcarbazole (e.g., 1-5 mg/mL) in each of the recommended solvents at room temperature.

-

Sonication and Heating: If the material does not readily dissolve, gentle sonication or heating (e.g., to 40-60 °C) can be employed to aid dissolution.

-

Filtration: Once dissolved, it is crucial to filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter that could lead to defects in the thin film.

-

Concentration Optimization: The optimal concentration will depend on the desired film thickness and the chosen deposition technique. A typical starting concentration range for spin-coating is 5-20 mg/mL.

Substrate Preparation: The Unseen Influence

The quality of the substrate surface has a profound impact on the adhesion, morphology, and uniformity of the deposited thin film. A pristine and appropriately treated surface is essential for achieving high-performance devices.

Standard Substrate Cleaning Protocol:

-

Sequential Sonication: Sequentially sonicate the substrates (e.g., glass, ITO-coated glass, or silicon wafers) in a series of solvents to remove organic and inorganic contaminants. A typical sequence is:

-

Deionized water with a detergent (e.g., Alconox)

-

Deionized water

-

Acetone

-

Isopropanol

-

-

Drying: After sonication, thoroughly dry the substrates with a stream of high-purity nitrogen gas.

-

UV-Ozone or Oxygen Plasma Treatment: To remove any remaining organic residues and to create a hydrophilic surface, which can improve the wettability of many organic solutions, treat the substrates with UV-ozone or oxygen plasma for 5-15 minutes immediately before film deposition.

Solution-Processing Techniques: From Solution to Solid Film

The choice of deposition technique will depend on the desired film characteristics, the scale of fabrication, and the specific application.

Spin-Coating: For Uniformity and Control

Spin-coating is a widely used technique for producing highly uniform thin films with controllable thickness.[4] The process involves dispensing a solution onto a rotating substrate, where centrifugal force spreads the liquid and the solvent evaporates, leaving behind a solid film.

Key Parameters and Their Influence:

| Parameter | Influence on Film Thickness | General Recommendations |

| Spin Speed (rpm) | Inversely proportional to the square root of the speed. Higher speeds result in thinner films. | 1000 - 6000 rpm |

| Spin Time (s) | Most of the solvent evaporates in the initial seconds. Longer times ensure complete drying. | 30 - 60 seconds |

| Solution Concentration | Directly proportional to the concentration. Higher concentrations lead to thicker films. | 5 - 20 mg/mL |

| Solvent Volatility | Higher volatility can lead to faster drying and potentially less ordered films. | Choose a solvent with a boiling point that allows for controlled evaporation. |

Protocol for Spin-Coating 9-Benzoylcarbazole Thin Films:

-

Prepare the Solution: Prepare a filtered solution of 9-benzoylcarbazole in a suitable solvent (e.g., toluene or chlorobenzene) at the desired concentration.

-

Mount the Substrate: Securely mount the cleaned substrate onto the spin-coater chuck.

-